molecular formula C15H10BrN7O B2829479 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide CAS No. 1396845-62-7

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide

Katalognummer: B2829479
CAS-Nummer: 1396845-62-7
Molekulargewicht: 384.197
InChI-Schlüssel: DPLMDTMDSAMZNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring linked to a 4-bromophenyl group and a carboxamide bridge connecting to the 6-position of an indazole moiety. Its structure combines aromatic, electron-deficient (tetrazole), and electron-rich (indazole) systems, which may influence solubility, stability, and biological interactions.

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-N-(1H-indazol-6-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN7O/c16-10-2-5-12(6-3-10)23-21-14(20-22-23)15(24)18-11-4-1-9-8-17-19-13(9)7-11/h1-8H,(H,17,19)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMDTMDSAMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The tetrazole ring is then introduced via a cycloaddition reaction. The final step involves the coupling of the indazole and tetrazole intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism by which 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Group Variations

Key Structural Analogs Identified:

5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (6m) Core Differences: Replaces tetrazole with triazole-thione and benzoxazole. Functional Groups: Contains C=S (1212 cm⁻¹ in IR) and C-Br (533 cm⁻¹), similar to the target compound.

3-(4-Amino-2-Methylphenyl)-N-(4-Methoxyphenyl)-1-Methyl-1H-Indazole-5-Carboxamide (24) Core Differences: Lacks tetrazole and bromophenyl; includes methoxyphenyl and methyl groups. Functional Groups: Carboxamide and methoxy substituents.

Thiazolecarboxamide Derivatives (e.g., Axitinib-13C-d3)

  • Core Differences : Replaces tetrazole with thiazole; includes pyridine and deuterated methyl groups.
  • Functional Groups : Thioether (C-S) and benzamide.

Table 1: Structural and Functional Group Comparison

Compound Core Heterocycle Aryl Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Tetrazole 4-Bromophenyl Tetrazole, Carboxamide Not provided
6m Triazole-Benzoxazole 4-Bromophenyl Triazole-thione, C-Br 460.34
Compound 24 Indazole 4-Methoxyphenyl Carboxamide, Methoxy Not provided
Axitinib-13C-d3 Thiazole Pyridinyl, Benzamide Thiazole, 13C-d3 Methyl Not provided

Physicochemical Properties and Drug Likeness

  • Lipophilicity and Solubility :
    • The 4-bromophenyl group increases hydrophobicity, while tetrazole (pKa ~ 4–5) may enhance water solubility at physiological pH compared to triazole-thione (6m ) or thiazole systems .
    • Methoxy groups (compound 24) improve solubility but reduce electronegativity relative to bromine .

Biologische Aktivität

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12BrN5O

Biological Activity Overview

Research has indicated that compounds with tetrazole and indazole moieties often exhibit significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been evaluated through various in vitro and in vivo studies.

Antimicrobial Activity

A study highlighted the antimicrobial properties of tetrazole derivatives, showing that certain compounds exhibited notable inhibition against a range of bacteria and fungi. The disc diffusion method revealed significant zones of inhibition for several derivatives at concentrations as low as 100 μg/mL .

CompoundZone of Inhibition (mm)Activity Type
Compound A15Antibacterial
Compound B20Antifungal
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented, particularly in inhibiting the production of pro-inflammatory cytokines. For instance, derivatives have shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS) stimulated macrophages, indicating a mechanism for their anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The SAR studies for tetrazole-based compounds suggest that the presence of halogen substituents (like bromine) on the phenyl ring enhances biological activity. The positioning and type of substituents on the indazole and tetrazole rings also significantly influence the potency and selectivity of these compounds against various biological targets .

Case Studies

  • Antitumor Activity : In a recent study, a series of tetrazole derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that modifications to the indazole moiety could lead to enhanced cytotoxicity, suggesting pathways for further drug development .
  • In Vivo Studies : Animal models treated with related tetrazole compounds exhibited reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide, and how can purity be validated?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2 : Coupling the tetrazole core with 4-bromophenyl and 1H-indazol-6-yl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of aromatic proton integration ratios). LC-MS ensures molecular ion consistency .

Q. What structural characterization techniques are critical for confirming the compound’s identity?

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement .
  • FT-IR : Confirm functional groups (e.g., tetrazole ring at ~1500 cm⁻¹, amide C=O at ~1680 cm⁻¹).
  • NMR : Assign protons (e.g., indazole NH at δ ~12 ppm, tetrazole protons at δ ~8-9 ppm) and verify substitution patterns .

Q. How can researchers screen the compound’s preliminary biological activity?

  • Antimicrobial : Use broth microdilution assays (MIC determination against S. aureus and E. coli).
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HCT-116, IC50 calculation).
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?

  • Hypothesis testing : Compare cell permeability (logP calculations) and efflux pump expression (e.g., P-gp via Western blot).
  • Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation.
  • Structural analogs : Cross-reference activity of bromophenyl-tetrazole derivatives (e.g., fluorophenyl analogs in ) to identify substituent-dependent trends .

Q. What computational strategies optimize the compound’s binding affinity to cancer targets?

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonds between the tetrazole ring and kinase hinge regions.
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR : Correlate substituent electronegativity (e.g., bromine vs. fluorine) with IC50 values .

Q. How can crystallographic disorder in the tetrazole-indazole moiety be resolved?

  • Data collection : Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Validate with Rfree < 0.20 .
  • Validation : Compare thermal ellipsoids (ORTEP) to ensure anisotropic displacement parameters are physically reasonable .

Q. What experimental designs address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug modification : Introduce phosphate esters at the amide group to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) and assess release kinetics .

Methodological Considerations

Q. How should researchers validate target engagement in cellular assays?

  • Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS.
  • CETSA : Monitor thermal stabilization of target proteins (e.g., kinases) using Western blot .
  • BRET : Confirm receptor interactions (e.g., GPCRs) in live cells .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetics : Measure plasma half-life (t1/2) and tissue distribution via LC-MS.
  • Metabolite profiling : Identify active/inactive metabolites using HRMS and compare to in vitro results.
  • Dose optimization : Conduct staggered dosing regimens to mimic in vitro exposure levels .

Q. How can the compound’s stability under varying pH and temperature conditions be quantified?

  • Forced degradation : Incubate at pH 1–13 (HCl/NaOH) and 40–80°C for 24–72 hours.
  • Analytical monitoring : Track degradation products via UPLC-PDA and identify using QTOF-MS.
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.